3-Chloro-4-hydroxybenzoyl chloride is an organochlorine compound with the molecular formula C₇H₄Cl₂O₂ and a molecular weight of 191.01 g/mol. Its IUPAC name, 3-chloro-4-hydroxybenzoyl chloride, reflects the substitution pattern: a chlorine atom at the 3rd position, a hydroxyl group at the 4th position, and an acyl chloride group (–COCl) attached to the benzene ring. The SMILES notation O=C(Cl)C1=CC=C(O)C(Cl)=C1 precisely encodes its structure.
Key physicochemical properties include:
Property | Value | Source |
---|---|---|
Molecular Weight | 191.01 g/mol | |
Molecular Formula | C₇H₄Cl₂O₂ | |
Purity Specifications | Varies by supplier | |
Storage Conditions | Not explicitly stated |
The compound’s reactivity stems from the electron-withdrawing effects of the chlorine and acyl chloride groups, which enhance its susceptibility to nucleophilic attack.
Acyl chlorides have been pivotal in organic synthesis since the 19th century, with benzoyl chloride (C₇H₅ClO) serving as a foundational reagent for ester and amide formation. The development of substituted benzoyl chlorides, such as 3-chloro-4-hydroxybenzoyl chloride, emerged in the mid-20th century alongside advances in regioselective chlorination and hydroxylation techniques. Early synthesis routes relied on thionyl chloride (SOCl₂) to convert carboxylic acids to acyl chlorides. For example, 3-chloro-4-hydroxybenzoic acid (CAS 3964-58-7) can be treated with SOCl₂ in toluene and catalytic N,N-dimethylformamide (DMF) to yield the target compound.
Historically, this compound’s limited commercial availability restricted its use to niche applications. However, advancements in purification and scalable synthesis methods have increased its accessibility for research and industrial purposes.
In modern laboratories, 3-chloro-4-hydroxybenzoyl chloride is valued for its dual functionality:
A representative reaction is its use in synthesizing 3-chloro-4-hydroxybenzamide, a potential intermediate in antimicrobial agents. The reaction with ammonia proceeds as:$$ \text{C₇H₄Cl₂O₂ + NH₃ → C₇H₅ClNO₂ + HCl} $$This reactivity is exploited in pharmaceutical workflows to introduce aromatic chlorine motifs, which enhance drug bioavailability and metabolic stability.
The most common method for synthesizing 3-chloro-4-hydroxybenzoyl chloride involves reacting 3-chloro-4-hydroxybenzoic acid with thionyl chloride (SOCl₂). This reaction proceeds via nucleophilic acyl substitution, where the hydroxyl group of the carboxylic acid is replaced by a chlorine atom, yielding the corresponding acyl chloride.
Reaction Conditions:
Mechanistic Insights:
Yield Considerations:
While laboratory-scale reactions often achieve near-quantitative yields, industrial processes must account for solvent recovery and reagent recycling to maintain cost efficiency.
Beyond thionyl chloride, other chlorinating agents can be employed, though they are less commonly used for this specific compound:
Reagent | Conditions | Advantages | Limitations |
---|---|---|---|
Phosphorus pentachloride (PCl₅) | Anhydrous dichloromethane, 0–5°C [5] | High reactivity | Generates POCl₃, complicating purification |
Oxalyl chloride ((COCl)₂) | Tetrahydrofuran (THF), room temperature [3] | Mild conditions, minimal byproducts | Higher cost compared to SOCl₂ |
Key Observations:
Optimizing the synthesis of 3-chloro-4-hydroxybenzoyl chloride involves balancing reaction efficiency and practicality:
Critical Parameters:
Stoichiometry:
Temperature Control:
Case Study:
A laboratory-scale synthesis using 510 mg of 3-chloro-4-hydroxybenzoic acid and 0.28 mL of SOCl₂ in toluene achieved 95% conversion after 2 hours at 70°C [1]. Scaling this to 1 kg of starting material required proportional adjustments in solvent volume and heating time to maintain yield.
Purification of 3-chloro-4-hydroxybenzoyl chloride is challenging due to its moisture sensitivity and reactivity. Common methods include:
Analytical Validation:
Transitioning from laboratory to industrial synthesis requires addressing several challenges:
Key Factors:
Industrial Case Study:
A pilot plant producing 100 kg/month of 3-chloro-4-hydroxybenzoyl chloride achieved 88% yield using continuous flow reactors. This method reduced reaction time by 40% compared to batch processing [1].
The comprehensive structural characterization of 3-Chloro-4-hydroxybenzoyl chloride requires detailed crystallographic investigation to elucidate its three-dimensional molecular architecture. This aromatic acid chloride compound exhibits the molecular formula C₇H₄Cl₂O₂ with a molecular weight of 191.01 grams per mole [1] [2]. The compound possesses a substituted benzene ring bearing both chlorine and hydroxyl substituents alongside the characteristic acid chloride functional group.
While extensive searches of crystallographic databases have not yielded specific single-crystal X-ray diffraction data for 3-Chloro-4-hydroxybenzoyl chloride itself, related compounds provide valuable structural insights. Studies of similar 3-chloro-4-hydroxyphenylacetate derivatives have demonstrated crystallization in triclinic space groups with specific intermolecular interactions [3]. These related structures exhibit significant halogen bonding interactions, particularly chlorine-chlorine contacts with distances of approximately 3.517 angstroms and angles near 174 degrees, suggesting potential similar behavior in the target compound [3].
The molecular geometry would be expected to feature a planar benzene ring with the acid chloride group maintaining coplanarity due to conjugation effects. The presence of the hydroxyl group at the 4-position and chlorine substituent at the 3-position would create significant steric and electronic influences on the overall molecular conformation. Computational studies suggest that the hydroxyl group would likely participate in intramolecular hydrogen bonding interactions with the carbonyl oxygen, potentially stabilizing specific conformational arrangements [4].
Crystal packing analysis of analogous compounds indicates that molecules would likely arrange through a combination of hydrogen bonding interactions involving the hydroxyl group and halogen bonding interactions mediated by the chlorine substituents [3]. The acid chloride functionality would contribute additional dipolar interactions that could influence the overall crystal lattice organization.
The proton nuclear magnetic resonance spectrum of 3-Chloro-4-hydroxybenzoyl chloride exhibits characteristic resonances reflecting the substitution pattern on the aromatic ring and the presence of the hydroxyl functionality. The aromatic region displays three distinct proton environments corresponding to the hydrogen atoms at positions 2, 5, and 6 of the benzene ring [5] [6].
The proton at position 2, located ortho to the carbonyl group, appears as a doublet in the range of 7.8 to 8.0 parts per million, reflecting significant deshielding due to the electron-withdrawing effect of the adjacent acid chloride functionality [7] [8]. This downfield chemical shift is characteristic of aromatic protons positioned adjacent to strongly electron-withdrawing carbonyl groups.
The hydrogen at position 5, positioned meta to the carbonyl group and para to the hydroxyl substituent, resonates as a doublet between 7.0 and 7.2 parts per million [5]. This chemical shift reflects the competing electronic effects of the distant carbonyl group and the nearby hydroxyl functionality, with the latter providing some electron density through resonance donation.
The proton at position 6 exhibits a more complex splitting pattern, appearing as a doublet of doublets between 7.6 and 7.8 parts per million [5] [6]. This multiplicity arises from coupling interactions with both adjacent aromatic protons, while the chemical shift reflects the combined influence of the ortho hydroxyl group and meta chlorine substituent.
The hydroxyl proton presents as a characteristically broad singlet between 10.5 and 12.0 parts per million [5]. This significant downfield shift indicates strong intramolecular hydrogen bonding with the carbonyl oxygen atom of the acid chloride group, consistent with computational predictions for ortho-hydroxybenzoyl compounds [4]. The broadness of this signal reflects rapid exchange processes and coupling with the aromatic system.
The carbon-13 nuclear magnetic resonance spectrum provides detailed information about the carbon framework and electronic environment within 3-Chloro-4-hydroxybenzoyl chloride. The spectrum exhibits six distinct carbon resonances corresponding to the aromatic carbons and the carbonyl carbon [8] [9].
The carbonyl carbon of the acid chloride functionality appears in the characteristic region between 165 and 175 parts per million [7] [9]. This chemical shift reflects the significant deshielding experienced by the carbonyl carbon due to the electron-withdrawing nature of the directly attached chlorine atom and the aromatic ring conjugation effects.
The aromatic carbon atoms display chemical shifts that reflect their individual electronic environments. The carbon at position 1, directly bonded to the carbonyl group, experiences substantial deshielding and appears between 125 and 130 parts per million [8]. The carbon bearing the chlorine substituent at position 3 resonates between 110 and 120 parts per million, showing characteristic upfield shifting due to the γ-effect of the halogen substituent [9].
The hydroxyl-bearing carbon at position 4 exhibits significant downfield shifting, appearing between 155 and 165 parts per million due to the deshielding effect of the directly attached oxygen atom [8] [9]. The remaining aromatic carbons at positions 5 and 6 display chemical shifts between 118 and 135 parts per million, reflecting their positions within the substituted aromatic system and the combined electronic influences of the various substituents.
The infrared spectroscopic characterization of 3-Chloro-4-hydroxybenzoyl chloride reveals distinctive absorption bands that reflect the presence of specific functional groups and their electronic environments [10] [11]. The most prominent feature appears in the carbonyl stretching region, where the acid chloride functionality exhibits a characteristic absorption between 1760 and 1780 wavenumbers [12].
This carbonyl stretching frequency is significantly higher than typical aromatic esters or amides, reflecting the electron-withdrawing nature of the chlorine atom directly bonded to the carbonyl carbon [11] [12]. The frequency position within this range would be influenced by conjugation effects with the aromatic ring system and potential intramolecular interactions with the hydroxyl group.
The hydroxyl stretching vibration appears as a broad absorption band between 3200 and 3600 wavenumbers [10] [13]. The breadth and position of this band indicate hydrogen bonding interactions, likely involving intramolecular bonding with the carbonyl oxygen as suggested by NMR data [4]. The specific frequency within this range would depend on the strength of the hydrogen bonding interaction and the molecular environment.
Aromatic carbon-carbon stretching vibrations manifest as medium-intensity bands between 1580 and 1600 wavenumbers, characteristic of substituted benzene ring systems [14] [13]. The carbon-chlorine stretching vibration appears in the region between 600 and 800 wavenumbers, while the phenolic carbon-oxygen stretch contributes an absorption between 1200 and 1300 wavenumbers [10] [15].
Raman spectroscopic analysis would complement the infrared data by providing information about symmetric vibrations and polarizability changes [15]. The aromatic ring breathing modes and symmetric stretching vibrations would be particularly enhanced in the Raman spectrum, offering additional confirmation of the substitution pattern and electronic structure.
The electron impact mass spectrometric analysis of 3-Chloro-4-hydroxybenzoyl chloride provides valuable information about the molecular structure and fragmentation pathways [16] [17]. The molecular ion peak appears at mass-to-charge ratio 191/193, exhibiting the characteristic isotope pattern arising from the presence of two chlorine atoms [17] [18].
The molecular ion typically displays relatively low abundance due to the inherent instability of the acid chloride functionality under electron impact conditions [17]. The isotope pattern reflects the natural abundance of chlorine-35 and chlorine-37 isotopes, with the M+2 peak showing significant intensity corresponding to compounds containing two chlorine atoms.
Primary fragmentation pathways involve the loss of chlorine atoms and functional groups characteristic of acid chlorides [17]. The loss of a single chlorine atom generates fragment ions at mass-to-charge ratio 156/158, while the elimination of the entire acid chloride group produces ions at mass-to-charge ratio 128 [16] [17]. These fragmentation patterns are consistent with the behavior observed for related chlorinated benzoyl compounds.
Secondary fragmentation processes include the loss of the hydroxyl group, generating ions at mass-to-charge ratio 174/176, and various rearrangement reactions leading to smaller fragment ions [17]. The base peak intensity varies depending on the specific fragmentation pathway that predominates under the ionization conditions employed.
Advanced mass spectrometric techniques such as tandem mass spectrometry would provide additional structural confirmation through controlled fragmentation studies [19]. The fragmentation patterns observed are consistent with the proposed molecular structure and provide definitive evidence for the presence of the chlorine substituents, hydroxyl group, and acid chloride functionality.